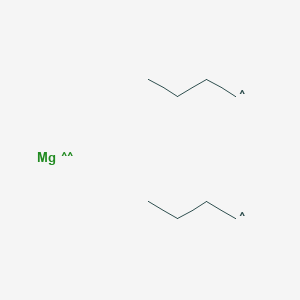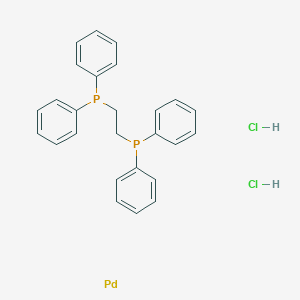
potassium;hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexadecanoate, also known as potassium palmitate, is the potassium salt of hexadecanoic acid, a saturated fatty acid. It appears as a white or off-white powder and is soluble in water, alcohol, and ether. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hexadecanoate can be synthesized through the neutralization of hexadecanoic acid with potassium hydroxide. The reaction typically involves dissolving hexadecanoic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of potassium hexadecanoate and water.
Industrial Production Methods
In industrial settings, potassium hexadecanoate is produced on a larger scale using similar neutralization reactions. The process involves the continuous addition of hexadecanoic acid and potassium hydroxide in a controlled environment to ensure consistent product quality. The resulting potassium hexadecanoate is then purified and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium hexadecanoate undergoes various chemical reactions, including:
Oxidation: Potassium hexadecanoate can be oxidized to produce hexadecanedioic acid.
Reduction: It can be reduced to form hexadecanol.
Substitution: The carboxylate group in potassium hexadecanoate can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Hexadecanedioic acid
Reduction: Hexadecanol
Substitution: Various substituted hexadecanoates depending on the electrophile used
Scientific Research Applications
Potassium hexadecanoate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies involving lipid metabolism and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its surfactant properties.
Mechanism of Action
The mechanism of action of potassium hexadecanoate involves its interaction with lipid membranes and proteins. As a surfactant, it can disrupt lipid bilayers, leading to changes in membrane permeability. Additionally, potassium hexadecanoate can interact with proteins, affecting their structure and function. These interactions are crucial in its applications in drug delivery and as a reagent in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Sodium hexadecanoate: Similar in structure but with sodium as the counterion.
Calcium hexadecanoate: Contains calcium instead of potassium.
Magnesium hexadecanoate: Contains magnesium as the counterion.
Uniqueness
Potassium hexadecanoate is unique due to its specific interactions with lipid membranes and proteins, which are influenced by the potassium ion. This makes it particularly useful in applications where these interactions are critical, such as in drug delivery systems and biochemical research.
Properties
IUPAC Name |
potassium;hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4Z)-4-[(2-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B7800232.png)



![11,24-Ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene;11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene](/img/structure/B7800251.png)



![[(2R)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7800296.png)
